N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Description
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS: 546064-41-9) is a thiazole-based acetamide derivative with the molecular formula C₁₅H₁₇ClN₂OS and a molecular weight of 308.826 g/mol . Its structure comprises a 1,3-thiazole ring substituted at the 4-position with a 4-tert-butylphenyl group and at the 2-position with a 2-chloroacetamide moiety. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions . The compound is synthesized via condensation reactions between appropriately substituted thiazole precursors and chloroacetyl chloride, as evidenced by analogous syntheses of related thiazol-2-yl acetamides .
Key identifiers include:
- InChIKey: KDLGEXHRCONWFR-UHFFFAOYSA-N
- SMILES: ClCC(=O)Nc1nc(cs1)c2ccc(cc2)C(C)(C)C
- Synonyms: Z56886302, AKOS003801719, EN300-04580 .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16/h4-7,9H,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLGEXHRCONWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl lithium or tert-butyl magnesium chloride.
Attachment of the Chloroacetamide Moiety: The chloroacetamide group can be attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or chloroacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. While both compounds share structural similarities, the presence of the tert-butyl group in this compound may confer unique properties, such as increased stability and lipophilicity.
Comparison with Similar Compounds
Phenyl Ring Substitutions
Key Observations :
Acetamide Chain Modifications
Key Observations :
Comparison of Reaction Conditions :
Anticancer Activity
Crystallinity and Stability
- Tert-butyl-substituted compounds (e.g., compound of interest) exhibit lower melting points (~150–200°C) compared to halogenated analogs (e.g., compound 14: MP >250°C) due to reduced intermolecular forces .
- Hydrogen-bonding networks in dichlorophenyl derivatives (e.g., compound in ) enhance thermal stability and crystallinity.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's biological activity, supported by data tables and relevant research findings.
Before delving into biological activities, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molar Mass | 451.97 g/mol |
| CAS Number | 353772-88-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various bacterial strains:
- Tested Organisms :
- Escherichia coli
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Candida albicans
The results indicated that compounds with halogenated substituents exhibited higher antimicrobial activity due to increased lipophilicity, allowing better membrane penetration. Specifically, compounds with a para-substituted phenyl group were among the most effective against Gram-positive bacteria and MRSA .
The mechanism by which this compound exerts its biological effects is believed to involve covalent modification of thiol groups in target proteins. Research has shown that chloroacetamides can selectively react with nucleophilic sites in enzymes, leading to inhibition of their activity. For instance, studies on the compound CWR-J02, which shares structural similarities with this compound, indicated significant inhibition of Grx1 (glutaredoxin 1) through covalent bonding with its active site cysteine .
Anti-inflammatory Activity
In addition to antimicrobial properties, chloroacetamides have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation. The specific mechanisms remain under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antimicrobial Efficacy :
- Inhibition of Grx1 :
- Comparative Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
